2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Description
The compound “2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide” features a 1,3-oxazole core substituted at position 5 with a 3-bromophenyl group. A sulfanyl (-S-) linker connects this heterocycle to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group. This structural framework is common in bioactive molecules, where the oxazole ring contributes to aromatic interactions, the bromine atom enhances lipophilicity and halogen bonding, and the ethoxy group modulates solubility and metabolic stability .
Properties
IUPAC Name |
2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-2-24-16-8-6-15(7-9-16)22-18(23)12-26-19-21-11-17(25-19)13-4-3-5-14(20)10-13/h3-11H,2,12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWBHGQOYWONU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(O2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide typically involves the condensation of 3-bromophenyl oxazole with 4-ethoxyphenyl acetamide. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Phenyl-substituted derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The oxazole ring and bromophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Key Observations:
- Heterocycle Influence: The 1,3-oxazole core in the target compound contrasts with triazole (e.g., ), oxadiazole (e.g., ), and thiazole (e.g., ) derivatives. Oxazoles are electron-rich, enhancing π-π stacking, while oxadiazoles improve metabolic stability .
- Substituent Effects: The 3-bromophenyl group in the target compound may favor selective binding compared to 4-bromophenyl analogues (e.g., ) due to steric and electronic differences. The 4-ethoxyphenyl substituent provides moderate hydrophobicity, balancing solubility and membrane permeability.
Table 2: Activity Comparison of Selected Analogues
Key Findings:
- The bromophenyl and ethoxyphenyl groups may enhance DNA intercalation or kinase inhibition.
- Antimicrobial Efficacy: Oxadiazole derivatives (e.g., 6f ) with chloro/bromo substituents show broad-spectrum activity, likely due to membrane disruption or enzyme inhibition .
- Cytotoxicity Trade-offs: Phenoxy thiadiazole 7d () exhibits high potency but elevated toxicity, highlighting the need for substituent optimization.
Toxicity and Selectivity Considerations
- Low Toxicity: N-Substituted oxadiazoles () demonstrate reduced hemolytic activity, suggesting the target compound’s ethoxy group may mitigate cytotoxicity.
- Metabolic Stability: Sulfonyl-containing analogues () may exhibit prolonged half-lives compared to sulfanyl-linked compounds due to resistance to oxidative metabolism.
Biological Activity
The compound 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features several functional groups that contribute to its biological activity:
- Oxazole Ring : Known for its role in various pharmacological activities.
- Bromophenyl Group : Enhances lipophilicity and may influence binding affinity to biological targets.
- Ethoxyphenyl Group : Potentially modulates solubility and bioavailability.
The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, which include:
- Enzymes : The compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptors : It can bind to various receptors, modulating signaling pathways that affect cell proliferation and apoptosis.
- DNA Interaction : The presence of aromatic groups allows for intercalation with DNA, potentially leading to anticancer effects.
Biological Activity Overview
Research indicates that 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibits a range of biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds with similar scaffolds. Preliminary findings suggest that this compound may exhibit:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : Potential antifungal properties have also been noted.
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Inhibition of Cell Proliferation : It has shown promise in inhibiting the growth of various cancer cell lines in vitro.
- Induction of Apoptosis : Mechanistic studies indicate that it may induce apoptosis in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The effectiveness of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide can be correlated with its structural components. Key observations include:
| Structural Feature | Influence on Activity |
|---|---|
| Bromophenyl Group | Enhances binding affinity to targets |
| Oxazole Ring | Contributes to antimicrobial properties |
| Ethoxyphenyl Substituent | Modulates solubility and bioavailability |
Case Studies
- Anticancer Studies : In a study involving various derivatives, compounds with similar oxazole structures demonstrated significant anticancer activity against breast cancer cell lines (MDA-MB231). The mechanism involved disruption of cell cycle progression and induction of apoptosis through caspase activation.
- Antimicrobial Screening : A series of acetamide derivatives were tested for their antimicrobial efficacy. Compounds with a bromophenyl group showed enhanced activity against Staphylococcus aureus and Escherichia coli compared to their non-brominated counterparts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
